molecular formula C19H16ClN5OS B2945517 1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013805-57-6

1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No. B2945517
CAS RN: 1013805-57-6
M. Wt: 397.88
InChI Key: JJCTXQHAAYTMSM-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole, a pyridine, and a pyrazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and pyrazole rings, the introduction of the chloro substituent on the pyridine ring, and the coupling of these rings to form the final compound .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings (benzothiazole, pyridine, and pyrazole) would suggest a highly conjugated system, which could have interesting electronic properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the benzothiazole and pyrazole rings might undergo electrophilic substitution reactions, while the amide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The compound might also exhibit fluorescence or phosphorescence due to its conjugated system .

Scientific Research Applications

Pesticidal Agents

Compounds with the benzothiazolylamino group have been synthesized and evaluated for their pesticidal properties. They have shown favorable insecticidal potentials, particularly against pests like the oriental armyworm and diamondback moth . This suggests that our compound of interest could be explored as a potential insecticide or pesticide in agricultural research.

Optoelectronics

The structural analogs of benzothiazole have been investigated for their photophysical properties, which are significant in the field of optoelectronics . The compound could be used in the development of new materials for electronic devices that rely on the manipulation of light, such as LEDs and solar cells.

Cytotoxic Activities

Benzothiazole derivatives have been studied for their cytotoxic activities, which is the ability to kill or inhibit the growth of cells . This application is particularly relevant in cancer research, where such compounds could be used to develop new chemotherapeutic agents that target cancer cells while sparing healthy cells.

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It would also be interesting to study the compound’s interactions with various biological targets .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-11(2)15-9-14(18(26)23-17-8-7-12(20)10-21-17)24-25(15)19-22-13-5-3-4-6-16(13)27-19/h3-11H,1-2H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCTXQHAAYTMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide

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